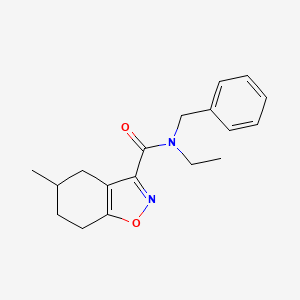

N-benzyl-N-ethyl-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Description

N-benzyl-N-ethyl-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a heterocyclic compound featuring a fused benzoxazole core (a benzene ring fused with an oxazole ring) and a carboxamide moiety substituted with benzyl and ethyl groups. The carboxamide group at position 3 and the N-benzyl-N-ethyl substitution pattern may influence solubility, bioavailability, and binding interactions in biological systems.

Properties

Molecular Formula |

C18H22N2O2 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

N-benzyl-N-ethyl-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |

InChI |

InChI=1S/C18H22N2O2/c1-3-20(12-14-7-5-4-6-8-14)18(21)17-15-11-13(2)9-10-16(15)22-19-17/h4-8,13H,3,9-12H2,1-2H3 |

InChI Key |

DTGLRRPWYSWFCI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=NOC3=C2CC(CC3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves the following steps:

Formation of the Benzoxazole Ring: This can be achieved by cyclization reactions involving appropriate starting materials such as o-aminophenol and carboxylic acids or their derivatives.

Introduction of the Benzyl and Ethyl Groups: This step involves the alkylation of the nitrogen atom in the benzoxazole ring using benzyl halides and ethyl halides under basic conditions.

Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-benzyl-N-ethyl-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The N-benzyl-N-ethyl groups in the target compound introduce steric bulk compared to the 2-chlorophenyl group in , which may alter binding pocket interactions in enzymatic targets.

- The 5-methyl group, common across all compounds, likely contributes to metabolic stability by shielding reactive positions .

Pharmacological and Physicochemical Trends

- Benzoxazole vs. Benzothiophene : Benzoxazoles generally exhibit higher metabolic stability compared to benzothiophenes due to reduced susceptibility to oxidative metabolism . However, benzothiophenes may offer stronger hydrophobic interactions in target binding .

- Chlorophenyl vs. Benzyl Substituents : The 2-chlorophenyl group in introduces an electron-withdrawing effect, which could enhance binding affinity to electron-rich enzymatic pockets. In contrast, the benzyl group in the target compound may favor interactions with aromatic residues in proteins.

- Crystal Packing and Stability: While direct crystallographic data for the target compound is unavailable, analogs like the triazolopyrimidine derivative in demonstrate that substituents such as hydroxy and chloromethyl groups can stabilize 3D networks via N–H⋯N and O–H⋯N interactions.

Biological Activity

N-benzyl-N-ethyl-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant data and research findings.

Chemical Structure and Properties

The compound belongs to the benzoxazole family, which is known for various biological activities. Its structure can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that benzoxazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HeLa (Cervical) | 0.126 | |

| SMMC-7721 (Liver) | 0.071 | |

| K562 (Leukemia) | 0.164 | |

| MCF-7 (Breast) | 4.4 |

The structure-activity relationship (SAR) indicates that electron-donating groups enhance activity while electron-withdrawing groups diminish it. The presence of a benzoxazole moiety is particularly crucial for enhancing anticancer efficacy.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. The compound was tested against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|

| Bacillus subtilis | 250 | Moderate |

| Escherichia coli | 500 | Low |

| Candida albicans | 125 | Moderate |

These results suggest that while the compound has some antimicrobial activity, it may not be as potent as existing antibiotics.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, research indicates that benzoxazole derivatives possess anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of various benzoxazole derivatives for their biological activity. The study found that modifications to the benzoxazole ring significantly influenced the biological activity of the compounds:

- Compound A : Exhibited high anticancer activity with an IC50 of 0.05 μM against MCF-7 cells.

- Compound B : Showed moderate antimicrobial activity with an MIC of 125 μg/mL against Gram-positive bacteria.

These findings highlight the importance of structural modifications in enhancing the biological activity of benzoxazole derivatives.

Q & A

Q. What in vivo models are suitable for evaluating neuroprotective efficacy?

- Methodology :

- Use MPTP-induced Parkinson’s disease models in rodents to assess dopaminergic neuron preservation .

- Quantify biomarkers (e.g., α-synuclein aggregation via ELISA) and behavioral outcomes (rotarod performance) .

- Cross-validate with transgenic models (e.g., APP/PS1 for Alzheimer’s) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.